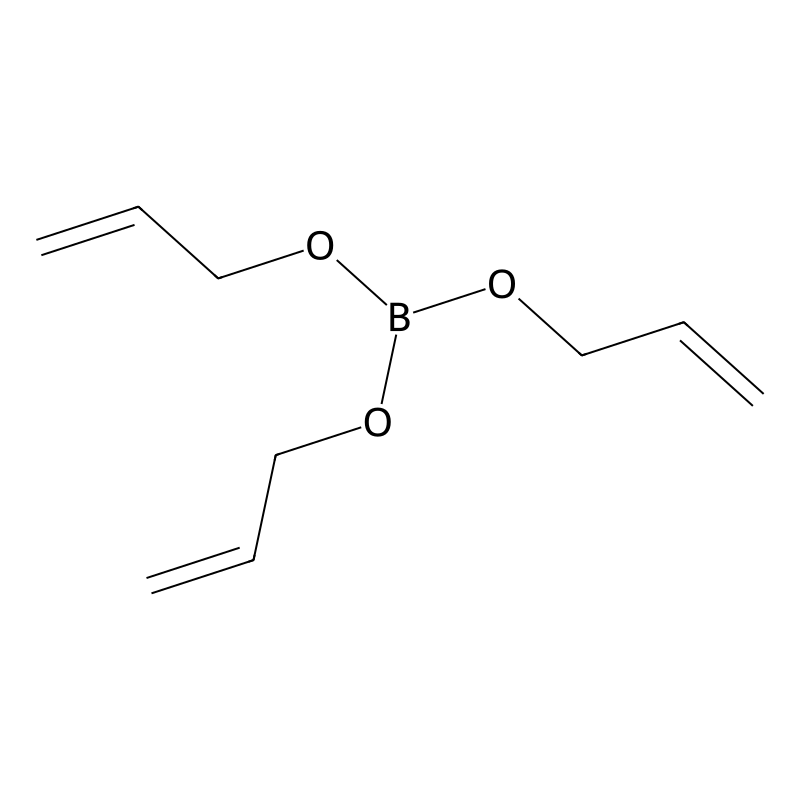

Triallyl borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Improved Cathode Stability

One key area of research focuses on TAB's ability to enhance the stability of the cathode, a crucial component in Lithium-ion batteries. Lithium-ion batteries, particularly those using nickel-rich layered oxide cathodes, face challenges related to the cathode's reactivity. As the nickel content increases, the cathode becomes more reactive, leading to parasitic reactions with the electrolyte. This, in turn, reduces the battery's lifespan and overall performance.

Studies have shown that TAB can act as an effective separator/cathode interphase modifier. [A separator/cathode interphase is a layer that forms between the cathode and the electrolyte in a battery, influencing its performance and stability.] When added to the electrolyte, TAB helps to form a stable cathode–electrolyte interphase (CEI) layer on the cathode. This stable CEI layer plays a crucial role in:

- Reducing the reactivity of the cathode: By preferentially consuming the F⁻ species in the electrolyte, TAB helps to prevent them from reacting with the cathode material, thus mitigating irreversible transition metal dissolution and improving the cathode's stability.

- Enhancing the battery's performance: A stable CEI layer formed with the help of TAB can lead to improved cycling stability, higher capacity retention, and better overall battery performance.

Triallyl borate is an organoboron compound with the chemical formula . It appears as a colorless liquid and is known for its distinctive properties, including its ability to behave similarly to esters. Triallyl borate is primarily used in organic synthesis, particularly in the formation of boron-containing compounds and as a reagent in various

- Hydrolysis: When treated with water, triallyl borate hydrolyzes to form allylboronic acid, which can be isolated as its anhydride upon distillation .

- Reactions with Alcohols: It reacts with alcohols to produce corresponding esters. For instance, treatment with n-butyl alcohol yields n-butyl diallylborinate .

- Rearrangements: The compound undergoes allylic rearrangements during certain reactions, such as protonolysis, leading to the formation of various boronic acids and derivatives .

Triallyl borate can be synthesized through several methods:

- Reaction of Boron Trichloride with Allyl Alcohol: This method involves the reaction of boron trichloride with excess allyl alcohol under controlled conditions to yield triallyl borate.

- Boric Acid Method: Boric acid can react with allyl alcohol in the presence of an acid catalyst, facilitating the formation of triallyl borate along with the release of water .

- Equilibrium Exchange Reactions: Triallyl borate can also be produced through equilibrium exchange reactions with methyl borate or other similar compounds, leading to the formation of various esters of allylic and diallylic acids .

Triallyl borate has diverse applications, including:

- Organic Synthesis: It serves as a reagent for synthesizing various organoboron compounds.

- Additive in Electrolytes: Recent studies indicate its potential as an effective separator/cathode interphase additive in lithium-ion batteries, enhancing performance and lifespan .

- Chemical Intermediate: Utilized in the production of polymers and resins due to its ability to participate in polymerization reactions.

Interaction studies have shown that triallyl borate can form complexes with various amines and organometallic compounds. These interactions are crucial for understanding its reactivity and potential applications in catalysis and materials science. For instance, it forms complexes that can influence reaction pathways and product distributions in organic synthesis .

Triallyl borate shares similarities with several other organoboron compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Diallylborane | Diallyl | Used in polymer chemistry; less reactive than triallyl | Lacks one allyl group compared to triallyl |

| Triethylborane | Trialkyl | More stable; used in various synthesis processes | Alkyl groups instead of allylic groups |

| Trimethylborane | Trialkyl | Common reagent; less versatile than triallyl | Lacks unsaturation present in triallyl |

| Tricrotylborane | Tricrotyl | Similar reactivity; used for specific synthetic pathways | Contains three crotyl groups |

Triallyl borate's unique structure allows it to engage in specific reactions that other similar compounds cannot, particularly those involving allylic rearrangements and complex formation.

Physical Description

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant